molecular formula C29H23NO4 B2571995 4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid CAS No. 173911-22-3

4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid

Cat. No.: B2571995
CAS No.: 173911-22-3
M. Wt: 449.506
InChI Key: VAHNARUPBSQMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid (abbreviated as Fmoc-AMBA) is a benzoic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected aminomethyl group at the para position of the phenyl ring. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions .

Synthesis: Fmoc-AMBA is synthesized via reaction of 4-(aminomethyl)benzoic acid with Fmoc-Cl in a dioxane-water mixture, yielding 90% of the product as a white solid. Characterization includes $ ^1H $ NMR and mass spectrometry (MS), confirming purity and structural integrity .

Applications:
This compound serves as a key intermediate in peptide synthesis, enabling the incorporation of functionalized aromatic residues into peptide backbones. Its carboxylic acid moiety facilitates conjugation to resins or other biomolecules .

Properties

IUPAC Name

4-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-30-29(33)34-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHNARUPBSQMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action of 4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling of amino acids and can be selectively removed under basic conditions, allowing for the formation of peptide bonds. This selective deprotection is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Impact of Substituents on Properties

  • Electronic Effects :

    • Electron-withdrawing groups (e.g., 5-fluoro in compound 5) increase the acidity of the benzoic acid moiety, enhancing reactivity in coupling reactions .
    • Electron-donating groups (e.g., 3-methyl in compound 1s) reduce solubility in polar solvents but improve crystallinity .
  • Steric Effects :

    • Bulky substituents (e.g., tert-butoxy in 1k) hinder resin loading in SPPS but improve selectivity in multi-step syntheses .
    • Linear alkyl chains (e.g., pentyloxy in 1r) enhance solubility in organic solvents, facilitating purification .
  • Biological Relevance :

    • Fluorinated derivatives (e.g., compound 5) are explored in drug design for improved pharmacokinetics .
    • Chlorobenzyloxy groups (e.g., 1g) are utilized in protease inhibitor scaffolds due to hydrophobic interactions .

Drug Development

  • Acebilustat (), though structurally distinct, shares the Fmoc group, highlighting its utility in protecting reactive amines during synthesis.
  • Fluorinated derivatives (e.g., compound 5) are precursors to leukotriene A4 hydrolase inhibitors, demonstrating the role of fluorine in enhancing target binding .

Biological Activity

4-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid, also known as Fmoc-4-Amb-OH, is a synthetic organic compound that features a complex structure combining a fluorenylmethoxycarbonyl (Fmoc) protecting group with an aminomethyl and benzoic acid moiety. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in drug discovery and peptide synthesis.

  • Molecular Formula : C23H19NO4
  • Molecular Weight : 373.41 g/mol
  • Melting Point : 215 °C (decomposes)
  • Solubility : Soluble in dimethylformamide

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives, particularly in the context of antimicrobial, anticancer, and antioxidant properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Research indicates that fluorenone derivatives exhibit significant antimicrobial properties. The structural features of these compounds play a crucial role in their efficacy against various bacterial strains:

  • Mechanism of Action : The presence of electron-withdrawing groups enhances the antimicrobial activity by facilitating better interaction with bacterial cell membranes.
  • Tested Strains : Compounds similar to Fmoc-4-Amb-OH have shown activity against:
    • Staphylococcus aureus (including MRSA)
    • Escherichia coli
    • Pseudomonas aeruginosa

A study demonstrated that certain derivatives exhibited low inhibitory concentrations against pathogenic bacteria, suggesting potential for development into new antibiotics .

Anticancer Activity

Fluorenone derivatives have also been investigated for their anticancer properties:

  • Topoisomerase Inhibition : Some compounds derived from fluorenones act as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair. This mechanism can lead to reduced tumor growth .
  • Cytotoxicity Studies : In vitro studies have shown that specific derivatives can induce apoptosis in cancer cells, with varying degrees of effectiveness based on structural modifications .

Antioxidant Activity

The antioxidant potential of fluorenone derivatives is another area of interest:

  • Free Radical Scavenging : Compounds have demonstrated the ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. This property is essential for developing therapeutic agents aimed at reducing oxidative damage .

Case Studies and Research Findings

The following table summarizes key research findings related to the biological activity of fluorenone derivatives:

StudyCompound TestedBiological ActivityKey Findings
TiloroneAntimicrobialInhibited Staphylococcus aureus growth; structural modifications improved efficacy.
N-Fmoc DerivativeAnticancerInduced apoptosis in cancer cell lines; effective as a topoisomerase inhibitor.
Fluorenone DerivativesAntioxidantExhibited significant free radical scavenging activity; potential for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.